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Compound of Interest

Compound Name: 2-Isobutylthiazole

Cat. No.: B093282 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-isobutylthiazole, a key flavor compound,

including its regulatory status, a comparison with alternative compounds, and detailed

experimental protocols for sensory analysis.

Regulatory Status
2-Isobutylthiazole is recognized and regulated for use as a flavoring agent by major

international bodies.

FEMA (Flavor and Extract Manufacturers Association): 2-Isobutylthiazole is listed as FEMA

number 3134 and is considered Generally Recognized as Safe (GRAS).

JECFA (Joint FAO/WHO Expert Committee on Food Additives): JECFA has evaluated 2-
isobutylthiazole (JECFA number 1034) and concluded that there is "no safety concern at

current levels of intake when used as a flavouring agent"[1][2].

Performance Comparison with Alternatives
2-Isobutylthiazole is highly valued for its characteristic "green," "vegetable," and "tomato-like"

aroma and flavor. It is a key component in creating authentic tomato flavors in a variety of food

products[3][4]. Alternatives for imparting a "green" or "tomato-like" character include various

aldehydes and other volatile compounds naturally present in tomatoes.
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The following table summarizes the key flavor characteristics of 2-isobutylthiazole and two

common alternatives, hexanal and (E)-2-hexenal. The quantitative data is based on typical

concentrations found in tomatoes and their respective odor thresholds. The Odor Activity Value

(OAV) provides an indication of the compound's contribution to the overall aroma.

Compoun
d

FEMA No.
JECFA
No.

Typical
Concentr
ation in
Ripe
Tomato
(µg/kg)

Odor
Threshol
d in
Water
(µg/L)

Odor
Activity
Value
(OAV)

Key
Flavor
Descripto
rs

2-

Isobutylthia

zole

3134 1034 5 - 50
0.002 -

0.0035
High

Green,

tomato

leaf,

earthy,

vegetable,

slightly

nutty

Hexanal 2557 220
1,000 -

10,000
4.5

Moderate

to High

Green,

grassy,

fatty,

slightly

fruity

(E)-2-

Hexenal
2560 963 500 - 5,000 17 Moderate

Green,

leafy, fruity,

slightly

pungent

Note: OAV is calculated as Concentration / Odor Threshold. The values presented here are

illustrative due to variations in reported concentrations and thresholds in different studies. A

higher OAV suggests a greater impact on the overall aroma.
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To quantitatively compare the performance of 2-isobutylthiazole with its alternatives, a

detailed sensory evaluation using Quantitative Descriptive Analysis (QDA) is recommended.

Experimental Protocol: Quantitative Descriptive
Analysis (QDA) of Tomato Flavor Compounds
1. Objective: To quantitatively measure and compare the sensory attributes of 2-
isobutylthiazole, hexanal, and (E)-2-hexenal, focusing on "tomato-like," "green," and other

relevant flavor notes.

2. Panelist Selection and Training:

Select 10-12 panelists based on their sensory acuity, ability to discriminate between different

aromas, and verbal fluency.

Conduct a series of training sessions (10-15 hours) to familiarize panelists with the sensory

attributes of the target compounds and reference standards. Develop a consensus

vocabulary to describe the perceived aromas.

3. Sample Preparation:

Prepare solutions of 2-isobutylthiazole, hexanal, and (E)-2-hexenal in a neutral medium

(e.g., deionized water with 1% ethanol to aid solubility) at concentrations above their

respective odor thresholds and at levels representative of their use in food products.

Present samples in coded, covered, and odorless glass containers to prevent bias.

4. Sensory Evaluation:

Conduct the evaluation in a sensory analysis laboratory with controlled lighting, temperature,

and air circulation.

Panelists will evaluate the samples monadically (one at a time) with a washout period

between samples (e.g., smelling deionized water or unsalted crackers).

Panelists will rate the intensity of each sensory attribute (e.g., "tomato-like," "green,"

"grassy," "fruity," "earthy") on a 15-cm unstructured line scale anchored with "low" and "high"
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at each end.

5. Data Analysis:

Measure the ratings from the line scales and convert them to numerical data.

Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant

differences in the perceived intensities of the attributes between the compounds.

Use post-hoc tests (e.g., Tukey's HSD) to identify which specific compounds differ from each

other.

Visualize the results using spider web plots to provide a graphical representation of the flavor

profiles of each compound.
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Caption: Regulatory approval pathway for 2-Isobutylthiazole.

Experimental Workflow for Sensory Analysis
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Caption: Workflow for Quantitative Descriptive Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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